molecular formula C13H15ClN2O2 B13880649 3-(4-Chlorobutyl)-6-methoxyquinazolin-4-one

3-(4-Chlorobutyl)-6-methoxyquinazolin-4-one

Cat. No.: B13880649
M. Wt: 266.72 g/mol
InChI Key: MJSWKUDZFCJWRB-UHFFFAOYSA-N
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Description

3-(4-Chlorobutyl)-6-methoxyquinazolin-4-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 4-chlorobutyl group and a methoxy group attached to the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobutyl)-6-methoxyquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone ring.

    Introduction of the 4-Chlorobutyl Group: The 4-chlorobutyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone intermediate with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutyl)-6-methoxyquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The 4-chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biology: In biological research, the compound is used as a tool to study cellular processes and molecular interactions. It can be used to probe the function of specific proteins and pathways.

    Industry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobutyl)-6-methoxyquinazolin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobutyl)-5-cyanoindole: Another compound with a 4-chlorobutyl group, but with a different core structure.

    4-Chlorobutyl ether: A compound with a similar 4-chlorobutyl group but different functional groups and applications.

Uniqueness

3-(4-Chlorobutyl)-6-methoxyquinazolin-4-one is unique due to its specific combination of functional groups and the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

3-(4-chlorobutyl)-6-methoxyquinazolin-4-one

InChI

InChI=1S/C13H15ClN2O2/c1-18-10-4-5-12-11(8-10)13(17)16(9-15-12)7-3-2-6-14/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

MJSWKUDZFCJWRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=CN(C2=O)CCCCCl

Origin of Product

United States

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